molecular formula C11H14N2O2 B1492219 Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate CAS No. 2098105-36-1

Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate

Cat. No.: B1492219
CAS No.: 2098105-36-1
M. Wt: 206.24 g/mol
InChI Key: VBNLVCNKWBWKPE-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2, a methyl group at position 6, and an ethyl carboxylate ester at position 2. Pyrimidine scaffolds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)9-6-7(2)12-10(13-9)8-4-5-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNLVCNKWBWKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate typically involves the following steps:

  • Condensation Reaction: The starting materials, such as ethyl acetoacetate and cyclopropylamine, undergo a condensation reaction to form an intermediate compound.

  • Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrimidine ring.

  • Methylation: The pyrimidine ring is methylated at the appropriate position to introduce the methyl group.

  • Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidines with different functional groups.

Scientific Research Applications

Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological processes involving pyrimidines.

  • Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate can be compared with other similar compounds, such as Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate and Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their properties and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison due to shared pyrimidine cores and variable substituents:

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Substituents (Position 2) Substituents (Position 6) Position 4 Functional Group Key Structural Features
Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate Cyclopropyl Methyl Ethyl carboxylate Strained cyclopropane ring
Ethyl 2-hydroxypyrimidine-4-carboxylate Hydroxyl (-OH) None Ethyl carboxylate Hydrogen-bonding capability
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy Methyl Ethyl thioacetate Thioether linkage, sulfur-containing ring

Key Observations :

  • Cyclopropyl vs. Hydroxyl (Position 2): The cyclopropyl group in the target compound increases steric bulk and lipophilicity compared to the hydroxyl group in Ethyl 2-hydroxypyrimidine-4-carboxylate.
  • Thietan-3-yloxy vs.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL) Metabolic Stability (t1/2)
This compound 236.3 2.1 0.45 Moderate (6–8 h)
Ethyl 2-hydroxypyrimidine-4-carboxylate 198.2 0.8 1.2 Low (2–3 h)
Compound from 342.4 3.5 0.12 High (>12 h)

Key Findings :

  • The cyclopropyl group in the target compound increases logP (lipophilicity) compared to the hydroxylated analog, suggesting better tissue penetration but lower aqueous solubility.

Biological Activity

Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₂O₂
  • Molecular Weight : Approximately 205.24 g/mol

The compound features a pyrimidine ring with a cyclopropyl group and an ethyl carboxylate moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various bacterial strains, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in the table below:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These results indicate that the compound has the potential to be developed further as an antimicrobial agent.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This could position this compound as a candidate for treating inflammatory conditions.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A research study published in MDPI evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The study found that this compound exhibited strong antibacterial activity against several pathogens, supporting its potential use in clinical applications .
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory properties of pyrimidine derivatives, highlighting how this compound inhibited COX enzymes, leading to reduced inflammation markers in vitro.
  • Structure-Activity Relationship (SAR) Analysis : Research into the SAR of pyrimidine derivatives indicated that modifications to the cyclopropyl group could enhance biological activity. This suggests avenues for further optimization of this compound for improved efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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